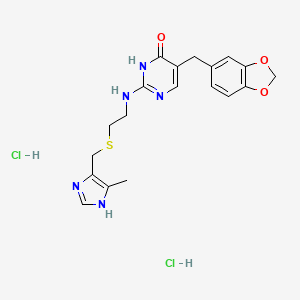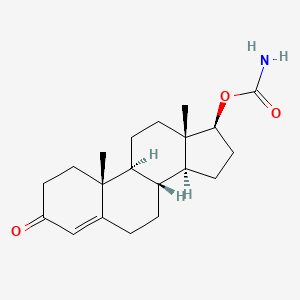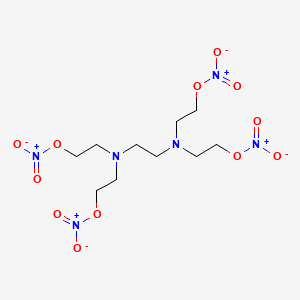
二酪氨酸
描述
Dityrosine is a dimeric form of the amino acid tyrosine. Unlike tyrosine, which is proteinogenic, dityrosine is non-proteinogenic. It is formed through the oxidation of tyrosine residues in protein chains, catalyzed by various enzymes such as CYP56A1 and myeloperoxidase . Dityrosine is recognized for its role in forming crosslinks in proteins, which can be indicative of oxidative stress .
科学研究应用
Dityrosine has a wide range of applications in scientific research:
Chemistry: It is used as a biomarker for oxidative stress and protein oxidation.
Medicine: Research into dityrosine’s role in diseases such as Alzheimer’s disease is ongoing.
Industry: Dityrosine is used in the study of food oxidation and its effects on nutritional value.
作用机制
Target of Action:
Dityrosine (Dityr) is a non-proteinogenic dimeric form of tyrosine. Unlike regular tyrosine, which serves as a proteinogenic amino acid, dityrosine is involved in crosslinking proteins. Various enzymes, such as CYP56A1 and myeloperoxidase, catalyze the oxidation of tyrosine residues within protein chains, leading to the formation of dityrosine crosslinks in different organisms .
Mode of Action:
Dityrosine disrupts thyroid hormone signaling, particularly affecting triiodothyronine (T3)-dependent endocrine pathways. In studies involving mice treated with dityrosine, cell death occurred in the pancreas, kidneys, and liver, alongside enhanced plasma T3 levels. The structural similarity between dityrosine and T3 led to the hypothesis that dityrosine might interfere with T3-dependent signaling .
Here’s how dityrosine interacts with its targets:
- Downregulation of T3 Action-Related Factors : Dityrosine decreases the expression of factors involved in T3 action .
Biochemical Pathways:
Dityrosine crosslinking impacts various metabolic pathways. For instance, it affects taurine and hypotaurine metabolism, the citrate cycle, glyoxylate, dicarboxylate metabolism, and carbon metabolism. These changes occur in response to oxidative stress .
Result of Action:
Molecularly, dityrosine acts as an antagonist to T3, disrupting cytoprotective effects. Cellular consequences include downstream gene suppression and altered energy metabolism. Its presence serves as a biomarker for oxidative stress .
Action Environment:
Environmental factors, such as radical-forming agents, influence dityrosine formation. Additionally, the 2,2′-biphenol structural motif allows dityrosine to complex with borate. This interplay affects its stability and efficacy .
生化分析
Biochemical Properties
Dityrosine plays a significant role in biochemical reactions, particularly in the formation of crosslinks within and between protein molecules. This crosslinking can affect the structural integrity and function of proteins. Enzymes such as myeloperoxidase and cytochrome P450 enzymes catalyze the oxidation of tyrosine residues to form dityrosine crosslinks . These crosslinks are particularly prevalent in proteins with calcium-binding sites, such as calmodulin and troponin C, where the phenol groups of tyrosine residues coordinate with calcium ions . The presence of dityrosine can complicate fluorescence spectroscopic analysis due to its specific emission wavelengths, but it also allows for the simple detection of dityrosine in proteins .
Cellular Effects
Dityrosine has various effects on cellular processes. It is known to inhibit cellular migration by crosslinking matrix fibronectin, making it resistant to proteolysis by multiple proteases . In the context of oxidative stress, dityrosine crosslinking can affect the structure, conformation, and function of proteins, thereby influencing cellular metabolism and signaling pathways . For example, in Escherichia coli, dityrosine crosslinking has been shown to play a critical role in regulating metabolic pathways in response to oxidative stress .
Molecular Mechanism
At the molecular level, dityrosine exerts its effects through the formation of covalent bonds between tyrosine residues in proteins. This crosslinking is mediated by radical-radical reactions involving tyrosine radicals . The enzymatic dityrosine crosslinking reaction propagates through a resonance-stabilized free radical mechanism, forming crosslinks between tyrosine sidechains that are in structural proximity . This process can be induced by various radical-forming agents, including ultraviolet irradiation and oxidative stress conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dityrosine can change over time. Dityrosine is relatively stable, but its formation and degradation can be influenced by oxidative conditions. For instance, in studies involving Escherichia coli, dityrosine crosslinking was observed to increase under conditions of oxidative stress induced by hydrogen peroxide . Long-term exposure to dityrosine has been shown to impair glucose tolerance and disrupt energy metabolism in animal models .
Dosage Effects in Animal Models
The effects of dityrosine vary with different dosages in animal models. In mice, a dose of 320 micrograms per kilogram per day for 10 weeks resulted in cell death in the liver, kidneys, and pancreas, accompanied by enhanced plasma thyroid hormone content . Higher doses of dityrosine can lead to toxic effects, including oxidative damage and disruption of endocrine signaling pathways .
Metabolic Pathways
Dityrosine is involved in several metabolic pathways, particularly those related to oxidative stress. The dityrosine-linked proteins are mainly involved in taurine and hypotaurine metabolism, citrate cycle, glyoxylate, dicarboxylate metabolism, and carbon metabolism . These pathways suggest that dityrosine crosslinking plays a critical role in regulating metabolic flux and metabolite levels in response to oxidative stress .
Transport and Distribution
Within cells and tissues, dityrosine is transported and distributed through interactions with various transporters and binding proteins. For example, dityrosine-mediated oligomerization of the zinc transporter SLC30A3 regulates its subcellular localization and metal transport capacity . This oligomerization is mediated by intermolecular covalent dityrosine bonds, which affect the transporter’s targeting to specific cellular compartments .
Subcellular Localization
Dityrosine’s subcellular localization is influenced by its ability to form covalent bonds with tyrosine residues in proteins. This crosslinking can direct proteins to specific compartments or organelles within the cell. For instance, dityrosine-mediated oligomerization of the zinc transporter SLC30A3 enhances its targeting to synaptic-like microvesicles and increases resistance to zinc toxicity . This indicates that dityrosine-dependent membrane protein oligomerization can regulate the function and localization of diverse membrane proteins in normal and disease states .
准备方法
Synthetic Routes and Reaction Conditions: Dityrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. A common method involves using peroxidase enzymes in the presence of hydrogen peroxide . The reaction conditions typically include a buffered solution to maintain the pH and temperature conducive to enzyme activity.
Industrial Production Methods: Industrial production of dityrosine involves large-scale enzymatic reactions followed by purification processes. Techniques such as affinity chromatography with immobilized phenylboronic acid and two-dimensional pH-dependent chromatography on BioGel P-2 are used to isolate and purify dityrosine .
化学反应分析
Types of Reactions: Dityrosine primarily undergoes oxidation reactions. The formation of dityrosine itself is a result of the oxidation of tyrosine residues. It can also participate in radical-radical reactions, leading to the formation of higher-order structures such as tri-tyrosine .
Common Reagents and Conditions: The oxidation of tyrosine to form dityrosine typically involves hydrogen peroxide and peroxidase enzymes. Radical-forming agents can also induce the formation of dityrosine .
Major Products Formed: The major product of the oxidation of tyrosine is dityrosine. Under certain conditions, further oxidation can lead to the formation of tri-tyrosine and other complex structures .
相似化合物的比较
Ditryptophan: Like dityrosine, ditryptophan is formed through the oxidation of tryptophan residues and participates in protein crosslinking.
Tri-tyrosine: A higher-order structure formed from the further oxidation of dityrosine.
Uniqueness of Dityrosine: Dityrosine is unique in its specific fluorescence properties, which allow for easy detection and analysis in biological samples . Its role as a biomarker for oxidative stress also sets it apart from other similar compounds .
属性
IUPAC Name |
2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318376 | |
| Record name | Dityrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
980-21-2 | |
| Record name | Dityrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=980-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dityrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dityrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinolin-6-yl)aniline](/img/structure/B1219253.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B1219256.png)



![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R)-3-hydroxy-2-tetradecyloctadecanoyl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1219269.png)


